

Head-to-Head Clinical Efficacy of Nangibotide in Septic Shock: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



An objective analysis of **Nangibotide** versus standard of care in the management of septic shock, supported by clinical trial data and mechanistic insights.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of **Nangibotide** and the current standard of care for septic shock. The focus is on the clinical data from head-to-head studies, detailing the experimental protocols and presenting quantitative outcomes in a clear, comparative format.

Introduction to Nangibotide

Nangibotide is a first-in-class inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] TREM-1 is an immunoreceptor found on various immune cells, including neutrophils and monocytes, that amplifies the inflammatory response.[1][2][3] In septic shock, the TREM-1 pathway can become overactivated, leading to a dysregulated and excessive inflammatory response, which contributes to organ failure and mortality.[3][4] Nangibotide, a 12-amino acid peptide, acts as a decoy ligand, binding to the TREM-1 ligand and thereby preventing the activation of the TREM-1 receptor.[1][5] This modulation of the immune response is intended to restore a more balanced inflammatory state without compromising the ability to fight infection.[2][6][7]

The TREM-1 Signaling Pathway

The diagram below illustrates the TREM-1 signaling pathway and the mechanism of action of **Nangibotide**. Upon binding of its ligand, TREM-1 associates with the adapter protein DAP12,

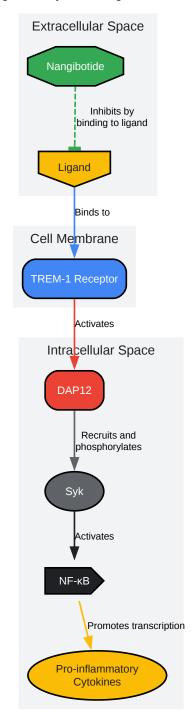






leading to the phosphorylation of its Immunoreceptor Tyrosine-based Activation Motif (ITAM). This initiates a downstream signaling cascade involving spleen tyrosine kinase (Syk), which in turn activates pathways such as NF-kB, leading to the production of pro-inflammatory cytokines and chemokines.[4][8] **Nangibotide** interferes with this process by blocking the initial ligand-receptor interaction.





TREM-1 Signaling Pathway and Nangibotide's Mechanism of Action

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Caption: TREM-1 signaling pathway and Nangibotide's mechanism of action.





Head-to-Head Clinical Trial Data

Nangibotide has been evaluated in clinical trials where it was administered in addition to the standard of care and compared against a placebo group also receiving standard of care. The primary focus has been on safety, tolerability, and exploratory efficacy endpoints. A key finding from these studies is the potential for a precision medicine approach, where patients with higher baseline levels of soluble TREM-1 (sTREM-1), a biomarker of TREM-1 pathway activation, may derive the most benefit.[5][9][10]

Phase 2a Clinical Trial

A Phase 2a multicenter, randomized, double-blind, placebo-controlled study assessed the safety and pharmacokinetics of **Nangibotide** in patients with septic shock.[5][11]

Table 1: Key Outcomes of the Phase 2a Study

Outcome Measure	Nangibotide (Pooled Doses) + SoC	Placebo + SoC	p-value
Change in SOFA Score from Baseline to Day 5 (All Patients)	-0.7 (± 0.85)	Not specified	Non-significant[11]
Change in SOFA Score from Baseline to Day 5 (High sTREM-1 Subgroup)	-1.5 (± 1.12)	Not specified	Non-significant[11]
28-Day Mortality (High sTREM-1 Subgroup)	Not specified	Not specified	No statistically significant differences[6]
Alive and Free of Medical Support at Day 28 (High sTREM- 1 Subgroup)	70% (14/20)	40% (2/5)	Not specified[6]



SOFA: Sequential Organ Failure Assessment. Data are presented as LS mean change (± SE) where specified. SoC: Standard of Care.

ASTONISH Phase 2b Clinical Trial

The ASTONISH trial was a larger Phase 2b study designed to further evaluate the efficacy and safety of **Nangibotide** and to identify the patient population that would benefit most from the treatment.[10][12]

Table 2: Key Outcomes of the ASTONISH Phase 2b Study (High sTREM-1 Subgroup)

Outcome Measure	Nangibotide (High Dose) + SoC	Placebo + SoC	p-value
Improvement in SOFA Score from Baseline to Day 5	Statistically significant improvement	-	0.007[9]
Shock Reversal Rate	+22.2% increase compared to placebo	-	0.006[9]
28-Day All-Cause Mortality	Trend towards improvement	-	Not specified[10]

SoC: Standard of Care.

Experimental Protocols

The clinical trials for **Nangibotide** followed rigorous, multicenter, randomized, double-blind, placebo-controlled designs.

Phase 2a Study Methodology

- Study Design: Multicenter, randomized, double-blind, two-stage study.[11]
- Participants: 49 patients with septic shock.[5][11]
- Intervention: Continuous intravenous infusion of Nangibotide (at doses of 0.3, 1.0, or 3.0 mg/kg/h) or placebo.[11]



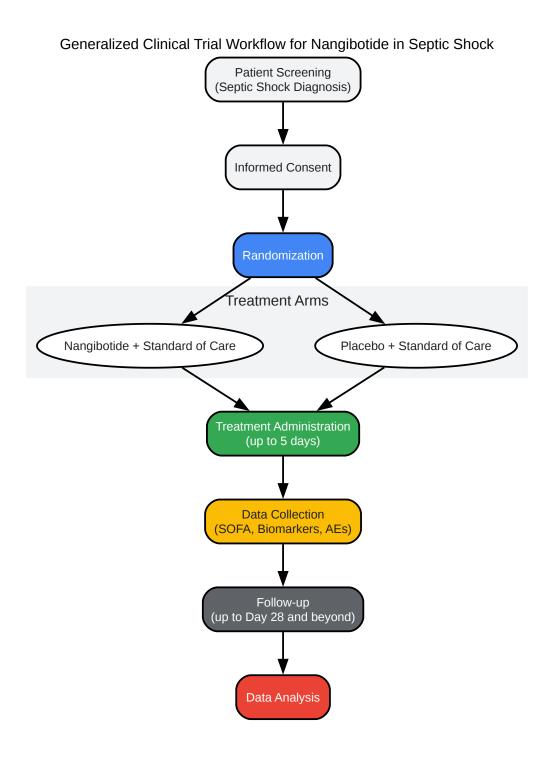
- Treatment Duration: Treatment was initiated within 24 hours of shock onset and continued for up to 5 days.[11]
- Primary Outcomes: Safety and tolerability, including adverse events (AEs), serious AEs, and death.[11]
- Exploratory Endpoints: Effects on pharmacodynamics, organ function (SOFA score), and mortality, with analysis based on baseline sTREM-1 concentrations.[11]

ASTONISH (Phase 2b) Study Methodology

- Study Design: A randomized, double-blind, placebo-controlled, dose-selection study.[12][13]
- Participants: 361 patients with septic shock across 41 clinical sites in Europe and the U.S.
 [10]
- Inclusion Criteria: Patients aged 18-85 years with a diagnosis of septic shock, documented or suspected infection, and organ dysfunction.[13][14]
- Intervention: Patients were randomized to receive either a low dose or a high dose of
 Nangibotide, or a placebo, in addition to standard of care.[12][14]
- Treatment Duration: Treatment was initiated within 24 hours of the onset of septic shock and continued for a minimum of 3 days and a maximum of 5 days.[12][13]
- Primary Endpoint: Improvement in the SOFA score at day 5.[10]
- Secondary Endpoints: Included shock reversal, all-cause mortality at day 28, and the proportion of patients alive and free of organ support at day 28.[10]

The workflow for these clinical trials can be generalized as follows:





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Caption: Generalized workflow of Nangibotide clinical trials in septic shock.



Conclusion

The available data from Phase 2a and Phase 2b clinical trials suggest that **Nangibotide** is safe and well-tolerated in patients with septic shock.[5][11] While efficacy in the overall septic shock population was not conclusively demonstrated, a prespecified subgroup analysis of patients with high baseline sTREM-1 levels showed statistically significant improvements in organ function and shock reversal with **Nangibotide** treatment compared to placebo, when added to the standard of care.[9] These findings support a precision medicine approach for the use of **Nangibotide** in septic shock and warrant further investigation in a Phase 3 clinical trial to confirm these benefits.[9][10] The modulation of the TREM-1 pathway represents a novel therapeutic strategy in the management of septic shock.[6]

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- To cite this document: BenchChem. [Head-to-Head Clinical Efficacy of Nangibotide in Septic Shock: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13913194#head-to-head-studies-of-nangibotide-vs-standard-of-care-in-septic-shock]

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